molecular formula C7H10OS B12111104 1-(5-Methylfuran-2-yl)ethane-1-thiol

1-(5-Methylfuran-2-yl)ethane-1-thiol

Cat. No.: B12111104
M. Wt: 142.22 g/mol
InChI Key: ZOUXDKYOIXIZSX-UHFFFAOYSA-N
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Description

1-(5-Methylfuran-2-yl)ethane-1-thiol is a chemical compound with the molecular formula C7H10OS. It is known for its unique molecular structure, which includes a furan ring substituted with a methyl group and an ethanethiol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5-Methylfuran-2-yl)ethane-1-thiol can be synthesized through several synthetic routes. One common method involves the reaction of 5-methylfurfural with ethanethiol in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

1-(5-Methylfuran-2-yl)ethane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated furans.

Scientific Research Applications

1-(5-Methylfuran-2-yl)ethane-1-thiol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(5-Methylfuran-2-yl)ethane-1-thiol involves its interaction with molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The furan ring may also participate in various biochemical reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Methylfuran-2-yl)ethane-1-thiol is unique due to the presence of both a furan ring and an ethanethiol group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H10OS

Molecular Weight

142.22 g/mol

IUPAC Name

1-(5-methylfuran-2-yl)ethanethiol

InChI

InChI=1S/C7H10OS/c1-5-3-4-7(8-5)6(2)9/h3-4,6,9H,1-2H3

InChI Key

ZOUXDKYOIXIZSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(C)S

Origin of Product

United States

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